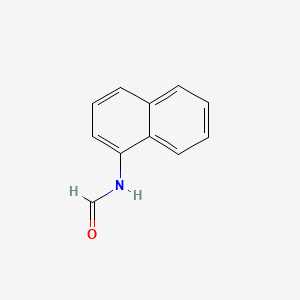

Formamide, N-1-naphthalenyl-

Description

Significance of Formamide (B127407) Derivatives in Advanced Organic Synthesis and Mechanistic Studies

Formamide derivatives are a cornerstone of modern organic synthesis, serving as versatile intermediates, reagents, and catalysts. ontosight.ainih.gov Their importance stems from the unique reactivity of the formyl group, which can act as a protecting group for amines, a precursor to isocyanates, and a source of carbon monoxide or formyl radicals under specific conditions. In advanced organic synthesis, formamides are instrumental in the construction of complex nitrogen-containing molecules, including pharmaceuticals and natural products. ontosight.airesearchgate.net They participate in a wide array of transformations such as Vilsmeier-Haack formylation, Leuckart-Wallach reductive amination, and various cyclization reactions to form heterocyclic systems. nih.gov

From a mechanistic standpoint, formamides provide a fertile ground for studying fundamental reaction pathways. The rotational barrier around the C-N amide bond, for instance, is a classic topic in physical organic chemistry, readily investigated by techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy. Furthermore, the study of formamide-catalyzed reactions, such as nucleophilic substitutions, offers insights into the role of hydrogen bonding and Lewis basicity in catalysis. acs.org Detailed mechanistic investigations, often combining kinetic studies, isotopic labeling, and computational chemistry, continue to unravel the subtle yet profound ways in which formamide derivatives influence reaction outcomes. rsc.orgacs.org

Historical Context and Evolution of Research on N-Substituted Formamides

The study of N-substituted formamides dates back to the early days of organic chemistry, with initial research focusing on their synthesis and basic reactivity. The formylation of amines, the most direct route to these compounds, has been a subject of investigation for over a century, with various reagents and conditions being explored to improve efficiency and scope. Historically, formic acid and its derivatives have been the most common formylating agents.

The evolution of research on N-substituted formamides has been driven by the broader advancements in organic chemistry. The mid-20th century saw a surge in interest in their application as intermediates in the synthesis of dyes, polymers, and pharmaceuticals. The development of new analytical techniques, particularly NMR and mass spectrometry, allowed for a more detailed characterization of these compounds and their reaction products, paving the way for more sophisticated synthetic applications. In recent decades, research has shifted towards the development of more sustainable and atom-economical synthetic methods, such as the use of carbon dioxide as a C1 source for N-formylation. rsc.org There is also a growing interest in the enzymatic synthesis and degradation of N-substituted formamides, highlighting the increasing interplay between chemistry and biology. nih.govasm.orgpnas.org

Current Research Landscape and Emerging Trends for N-1-Naphthalenyl Formamide Compounds

Current research on N-1-naphthalenyl formamide and its derivatives is multifaceted, touching upon areas from materials science to medicinal chemistry. A significant trend is the exploration of these compounds as building blocks for novel heterocyclic structures. The naphthalene (B1677914) moiety provides a rigid and extended aromatic scaffold, which can be further functionalized to create complex molecular architectures with potential applications in organic electronics or as ligands for catalysis.

Another emerging area is the investigation of the biological activities of N-1-naphthalenyl formamide derivatives. While this article will not delve into specific therapeutic applications, it is noteworthy that the naphthalenyl group is a common feature in many biologically active molecules. Researchers are exploring how modifications to the formamide group and the naphthalene ring of N-1-naphthalenyl formamide can influence its interactions with biological targets. researchgate.net Furthermore, there is ongoing research into the coordination chemistry of N-1-naphthalenyl formamide and related compounds with various metal ions, which could lead to the development of new catalysts or materials with interesting magnetic or optical properties. rsc.org

Scope and Objectives of Advanced Research on N-1-Naphthalenyl Formamide

Advanced research on N-1-naphthalenyl formamide aims to achieve a deeper understanding of its fundamental chemical properties and to leverage this knowledge for the development of new synthetic methodologies and functional molecules. Key objectives include:

Elucidation of Detailed Reaction Mechanisms: Utilizing advanced computational and experimental techniques to map out the intricate pathways of reactions involving N-1-naphthalenyl formamide, including transition states and intermediates.

Development of Novel Synthetic Applications: Expanding the synthetic utility of N-1-naphthalenyl formamide as a precursor to a wider range of functionalized naphthalenes, heterocycles, and polymers.

Exploration of Supramolecular Chemistry: Investigating the non-covalent interactions of N-1-naphthalenyl formamide, such as hydrogen bonding and π-π stacking, to design and construct novel supramolecular assemblies. researchgate.net

Investigation of Physicochemical Properties: A thorough characterization of its electronic, optical, and thermal properties to assess its potential for applications in materials science.

By focusing on these fundamental aspects, researchers aim to unlock the full potential of N-1-naphthalenyl formamide as a versatile tool in the chemist's arsenal.

Structure

3D Structure

Propriétés

IUPAC Name |

N-naphthalen-1-ylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRYTQQVSFZYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212694 | |

| Record name | Formamide, N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6330-51-4 | |

| Record name | Formamide, N-1-naphthalenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6330-51-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 1 Naphthalenyl Formamide and Analogues

Direct N-Formylation Approaches

Direct N-formylation represents the most straightforward pathway to N-1-naphthalenyl formamide (B127407), involving the introduction of a formyl group onto the nitrogen atom of 1-naphthylamine (B1663977).

Amine Condensation with Formic Acid under Solvent-Free Conditions

A prevalent and environmentally conscious method for the synthesis of N-1-naphthalenyl formamide is the direct condensation of 1-naphthylamine with formic acid in the absence of a solvent. nih.govznaturforsch.com This approach is lauded for its simplicity and cost-effectiveness. researchgate.net Typically, the reaction involves heating a mixture of the amine and formic acid. nih.govresearchgate.net For instance, one procedure describes heating 1-naphthylamine in a tenfold excess of formic acid, followed by removal of the excess acid under vacuum to yield the product. researchgate.net Another study reports the successful formylation of various aromatic amines, including those with electron-donating or withdrawing groups, by heating the amine with formic acid at 80°C. nih.gov The yields for aromatic amines are generally good to excellent under these conditions. nih.gov

The reaction conditions can be optimized to enhance yield and efficiency. For example, using a reduced amount of formic acid (1.2-2.0 equivalents) in a solvent like toluene (B28343) or xylene with a Dean-Stark trap to remove water has been shown to dramatically increase the yield of the desired formamide. scispace.com

| Amine Substrate | Reaction Temperature | Reaction Time | Yield | Reference |

| Substituted Aromatic Amines | 80 °C | Not Specified | Good to Excellent | nih.gov |

| 1-Naphthylamine | Heated | Not Specified | Not Specified | researchgate.net |

| Benzylamine | Reflux in Toluene | 4-9 h | 98% | scispace.com |

Catalytic N-Formylation Strategies

To improve reaction rates and yields, various catalysts have been employed for the N-formylation of amines. These catalysts can be acidic, metallic, or based on other promoting agents.

Molecular iodine has been demonstrated as a simple, practical, and low-cost catalyst for the N-formylation of a wide variety of amines, including aromatic and aliphatic ones, under solvent-free conditions. organic-chemistry.org The reaction is typically carried out by treating the amine with formic acid and a catalytic amount of iodine (e.g., 5 mol%) at around 70°C, resulting in high efficiency and selectivity. organic-chemistry.org This method is also noted for its chemoselectivity and the preservation of stereogenic centers in chiral molecules. organic-chemistry.org

Other catalytic systems include the use of reusable ion exchange resins like Amberlite IR-120[H+], which can facilitate the reaction under microwave irradiation, often leading to completion within seconds to minutes with excellent yields. nih.gov Transition metal Lewis acids, such as ZnO, have also been utilized as catalysts for the solvent-free formylation of amines with formic acid at elevated temperatures. nih.gov Furthermore, heterogeneously catalyzed N-formylation using CO2/H2 with catalysts containing Cu2O/Cu interface sites has been shown to be effective for a range of amines. researchgate.net Zeolite A has also been used as a catalyst for the N-formylation of amines with formic acid under solvent-free conditions at room temperature. medcraveonline.com

| Catalyst | Formylating Agent | Reaction Conditions | Scope | Reference |

| Molecular Iodine (5 mol%) | Formic Acid | 70°C, Solvent-Free | Aromatic & Aliphatic Amines | organic-chemistry.org |

| Amberlite IR-120[H+] | Formic Acid | Microwave Irradiation | Aromatic & Aliphatic Amines | nih.gov |

| ZnO (50 mol%) | Formic Acid | 70°C, Solvent-Free | Aromatic, Primary & Secondary Amines | nih.gov |

| Cu2O/Cu Interface Sites | CO2/H2 | Not Specified | Aliphatic Primary & Secondary Amines | researchgate.net |

| Zeolite A | Formic Acid | Room Temperature, Solvent-Free | Amines | medcraveonline.com |

Mechanistic Studies of N-Formylation Processes

The mechanism of N-formylation generally involves the nucleophilic attack of the amine on the electrophilic carbon of the formylating agent. researchgate.net In the case of formic acid, the reaction is thought to proceed through the formation of an intermediate which then loses a molecule of water to furnish the formamide. researchgate.net When a catalyst is present, it typically activates the formylating agent. For instance, in iodine-catalyzed formylation, it is suggested that the in situ generated hydrogen iodide (HI) protonates the formic acid, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org Similarly, acid catalysts like Amberlite IR-120[H+] or melaminetrisulfonic acid are believed to protonate formic acid, thereby activating it for the reaction. nih.gov

In catalytic systems involving CO2 and a hydrosilane, the mechanism can be more complex. Studies have shown that the reaction can proceed through the formation of a silylcarbamate intermediate, which is then reduced to the N-formylated product. acs.org The specific pathway can be influenced by the basicity of the amine and the presence of a catalyst. acs.org

Indirect Synthesis via Precursors and Subsequent Transformation

N-1-Naphthalenyl formamide can also be synthesized indirectly, starting from more complex precursors that are subsequently transformed into the desired formamide.

Utilization of N-Naphthalen-1-ylpropanamide as a Precursor

While direct searches did not yield specific examples of synthesizing N-1-naphthalenyl formamide from N-naphthalen-1-ylpropanamide, the general principle of amide transformation could potentially be applied. Such a transformation would likely involve a de-ethylation or a more complex rearrangement, which is not a commonly reported or straightforward synthetic route for this specific compound.

Derivatization from N-1-Naphthyl-3-oxobutanamide

Research has shown that N-1-naphthyl-3-oxobutanamide can serve as a precursor in the synthesis of various heterocyclic compounds. researchgate.net In one study, the reaction of an aminothieno[2,3-b]pyridine derivative (synthesized from N-1-naphthyl-3-oxobutanamide) with formamide resulted in the formation of a pyridothienopyrimidine derivative. researchgate.net This indicates that the formamide molecule can participate in cyclization reactions with complex precursors containing the N-1-naphthyl moiety. Although this does not represent a direct synthesis of N-1-naphthalenyl formamide itself, it demonstrates the utility of related precursors in building more complex structures where a formamide or a derivative thereof is incorporated.

Another synthetic pathway involves the catalytic hydrogenation of 1-naphthylisocyanate. prepchem.com This reaction, when carried out with a suitable catalyst, yields N-1-naphthalenyl formamide in high yield after recrystallization. prepchem.com

Green Chemistry Approaches in N-1-Naphthalenyl Formamide Synthesis

The synthesis of N-aryl formamides, including N-1-naphthalenyl formamide, has been an area of significant research, with a growing emphasis on the development of environmentally benign and sustainable methodologies. Green chemistry principles, such as the use of non-toxic reagents, solvent-free conditions, and energy-efficient processes, are increasingly being applied to the production of these important chemical intermediates.

Solvent-Free Reaction Development

Solvent-free reactions represent a cornerstone of green chemistry, aiming to reduce the environmental impact associated with volatile organic compounds (VOCs). Several innovative approaches have been developed for the N-formylation of amines, including 1-naphthylamine, that eliminate the need for conventional solvents.

One straightforward and efficient method involves the direct reaction of aromatic amines with formic acid under solvent-free conditions. aun.edu.eg This approach, often facilitated by refluxing the neat reactants, provides a simple procedure for synthesizing various N-formamides. aun.edu.eg To enhance the efficiency of this reaction, catalytic amounts of certain reagents can be employed. For instance, the use of sodium formate (B1220265) in formic acid under solvent-free conditions has been shown to be a remarkably simple and environmentally benign process for the N-formylation of primary and secondary amines, including 1-naphthyl amine, at room temperature. researchgate.net

Ultrasound irradiation has also emerged as a powerful tool for promoting solvent- and catalyst-free N-formylation of amines at room temperature. academie-sciences.fr This technique offers several advantages, including milder reaction conditions, shorter reaction times, high yields, and a simplified work-up, thereby minimizing waste generation. academie-sciences.fr

While not strictly solvent-free, the use of deep eutectic solvents (DESs) offers a green alternative to traditional organic solvents. DESs, such as those based on choline (B1196258) chloride and zinc chloride, can act as both the solvent and catalyst, providing a reusable and efficient medium for the N-formylation of anilines with formamide. nih.gov This method presents a simple, mild, and green protocol for producing a wide range of formanilides. nih.gov

The following table summarizes the key findings from studies on solvent-free synthesis of N-aryl formamides.

| Reaction System | Substrates | Conditions | Yield (%) | Reference |

| Formic Acid | Aromatic amines | Solvent-free, reflux | 50-80 | aun.edu.eg |

| Formic Acid / Sodium Formate | 1-Naphthyl amine | Solvent-free, room temp. | High | researchgate.net |

| Formic Acid | Aniline (B41778) | Ultrasound, solvent-free, catalyst-free, room temp. | High | academie-sciences.fr |

| Formamide / [ChCl][ZnCl2]2 | Aniline derivatives | 80 °C | 88-90 | nih.gov |

Mechanochemical Synthesis Protocols

Mechanochemistry, which involves chemical transformations induced by mechanical energy, has been established as a green and sustainable tool for organic synthesis. beilstein-journals.org This approach often avoids the use of bulk solvents and can lead to faster reactions and different product selectivities compared to solution-based methods. beilstein-journals.orgcardiff.ac.uk

The N-formylation of amines, including the synthesis of N-(1-Naphthyl)formamide, has been successfully achieved using mechanochemical protocols. beilstein-journals.org In one study, the reaction of 1-naphthylamine with formic acid, promoted by imidazole, under ball-milling conditions yielded the desired formamide in a satisfactory yield. beilstein-journals.org This methodology highlights the potential of mechanochemistry to facilitate the synthesis of N-aryl formamides in a solvent-free manner. beilstein-journals.org

Mechanochemical methods are particularly advantageous for their ability to activate solid reagents through mechanical stress, leading to intimate mixing at the molecular level. acs.org This can be particularly useful for reactions involving solid substrates, potentially leading to more efficient transformations. The development of mechanochemical protocols for N-formylation aligns with the principles of green chemistry by reducing solvent waste and energy consumption associated with heating. beilstein-journals.org

The table below details the results of a mechanochemical approach to N-formamide synthesis.

| Substrate | Reagents | Conditions | Yield (%) | Reference |

| 1-Naphthylamine | Formic acid, Imidazole | Ball-milling | Satisfying | beilstein-journals.org |

| p-Methoxyaniline | Formic acid, Imidazole | Ball-milling | >71 | beilstein-journals.org |

Scale-Up Considerations and Industrial Relevance in N-1-Naphthalenyl Formamide Production

The industrial production of N-aryl formamides, including N-1-naphthalenyl formamide, requires careful consideration of scalability, cost-effectiveness, and process safety. While specific large-scale production data for N-1-naphthalenyl formamide is not extensively published, insights can be drawn from the industrial synthesis of related compounds like formanilide (B94145) and the precursor, 1-naphthylamine.

The traditional industrial method for producing formanilide often involves the reaction of aniline with formic acid. google.com However, this can be a balanced reaction requiring the continuous removal of water, which can add complexity and cost to the process. google.com An alternative, patented method suitable for industrial production utilizes the reaction of aniline with dimethylformamide in the presence of an acetic acid catalyst, which avoids the use of large amounts of anhydrous formic acid and simplifies the operation. google.com Such a process could potentially be adapted for the large-scale synthesis of N-1-naphthalenyl formamide.

The synthesis of formamides from carbon dioxide has also been explored at a miniplant scale, demonstrating the potential for continuous production. acs.org This process involves a two-step concept with a high-pressure hydrogenation of CO2 followed by a reactive distillation, which could be a viable route for industrial-scale formamide synthesis. acs.org

The industrial availability of the starting material, 1-naphthylamine, is a critical factor. Industrial-scale production of 1-naphthylamine is typically achieved through the reduction of 1-nitronaphthalene. google.com The availability of this precursor from commercial suppliers in bulk quantities suggests that the raw materials for N-1-naphthalenyl formamide production are accessible for larger-scale operations. tcichemicals.com The commercial listing of N-(1-Naphthyl)formamide by chemical suppliers, with options for bulk inquiry and custom synthesis, further indicates its relevance and demand in the chemical industry. tcichemicals.comsigmaaldrich.comvwr.com

Key considerations for the scale-up of N-1-naphthalenyl formamide production include:

Raw Material Cost and Availability: The price and supply of 1-naphthylamine and the formylating agent are primary economic drivers.

Reaction Efficiency and Selectivity: High-yielding and selective reactions are crucial to minimize waste and purification costs.

Process Safety: Handling of reagents and managing reaction exotherms are critical safety considerations at an industrial scale.

Environmental Impact: Minimizing waste and the use of hazardous materials is increasingly important for industrial chemical processes.

Product Purification: The development of efficient and scalable purification methods is essential to meet the required product specifications.

The adoption of green chemistry approaches, such as solvent-free or mechanochemical methods, in the industrial production of N-1-naphthalenyl formamide could offer significant advantages in terms of reduced environmental impact and potentially lower production costs.

Reaction Mechanisms and Reactivity of N 1 Naphthalenyl Formamide Derivatives

Fundamental Amide Reactivity Studies

The formamide (B127407) group in N-1-naphthalenyl formamide exhibits characteristic amide reactivity, participating in nucleophilic substitution and proton transfer processes.

The formamide moiety in N-1-naphthalenyl formamide can undergo nucleophilic substitution reactions, although the nitrogen atom's lone pair delocalization into the carbonyl group reduces its nucleophilicity compared to amines. chemistryviews.org The reactivity is further influenced by the steric hindrance imposed by the 1-naphthalenyl group.

Nucleophilic attack can occur at the carbonyl carbon, which is electrophilic. This can lead to the addition of a nucleophile and subsequent tetrahedral intermediate formation. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. For instance, hydrolysis of the amide bond to yield 1-naphthylamine (B1663977) and formic acid can proceed via nucleophilic attack of water or hydroxide (B78521) ion at the carbonyl carbon. nih.gov

Formamides can also act as catalysts in nucleophilic substitution reactions of alcohols. In these cases, the formamide is thought to activate the substrate, facilitating the substitution. researchgate.net While specific studies on N-1-naphthalenyl formamide as a catalyst are not prevalent, its potential to act in a similar manner can be inferred from the general reactivity of formamides.

The N-H proton of N-1-naphthalenyl formamide can be deprotonated by a strong base, forming an amide anion. This anion is a more potent nucleophile than the neutral amide and can participate in various substitution reactions.

Proton transfer is a fundamental process in the chemistry of N-1-naphthalenyl formamide. The amide group contains both a weakly acidic proton on the nitrogen atom and a weakly basic oxygen atom. libretexts.org The acidity of the N-H proton is enhanced relative to amines due to the electron-withdrawing effect of the adjacent carbonyl group. libretexts.org

In the presence of a base, the N-H proton can be abstracted to form the corresponding amide anion. Conversely, in the presence of a strong acid, the carbonyl oxygen can be protonated, forming a resonance-stabilized cation. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

The crystal structure of N-(1-Naphthyl)formamide reveals intermolecular N—H⋯O hydrogen bonds, which are a direct manifestation of proton transfer interactions in the solid state. researchgate.net In solution, the extent and dynamics of proton transfer are influenced by the solvent's properties, such as its polarity and hydrogen-bonding capabilities.

N-1-Naphthalenyl Formamide as a Carbonyl Precursor

A significant aspect of the reactivity of N-1-naphthalenyl formamide is its ability to serve as a carbonyl surrogate, particularly in multi-component reactions. This circumvents the use of potentially unstable or volatile aldehydes.

N-formamides can act as carbonyl precursors in the Passerini three-component reaction (P-3CR), which typically involves an isocyanide, a carboxylic acid, and a carbonyl compound to form α-acyloxycarboxamides. A protocol has been developed for the catalytic synthesis of these adducts using N-formamides in the presence of an acid catalyst.

A plausible reaction mechanism involves the following steps:

Activation of the N-formamide by the acid catalyst.

Nucleophilic attack of the isocyanide on the activated formamide, forming a nitrilium intermediate.

Attack of the carboxylate on the nitrilium intermediate.

An acyl transfer and subsequent Mumm rearrangement to yield the final α-acyloxycarboxamide product.

This methodology has been demonstrated with various heterocyclic N-formamides and 1-naphthylisocyanide, suggesting the applicability of N-1-naphthalenyl formamide as a substrate in similar transformations.

Below is a table summarizing the results of a study on the Passerini reaction utilizing various heterocyclic N-formamides as carbonyl precursors with benzoic acid and 1-naphthylisocyanide. This data illustrates the general applicability of the method.

| Entry | N-Formamide | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 4-Formamidopyridine | 10 | 98 |

| 2 | 3-Formamidopyridine | 15 | 95 |

| 3 | 2-Formamidopyridine | 20 | 92 |

| 4 | N-formylpiperidine | 25 | 85 |

| 5 | N-formylmorpholine | 30 | 88 |

The success of N-formamides in the Passerini reaction suggests their potential as carbonyl surrogates in other isocyanide-based multi-component reactions (I-MCRs). MCRs are highly efficient for generating molecular diversity and have significant applications in medicinal chemistry and drug discovery. The ability to use stable, solid N-formamides in place of volatile aldehydes is a significant advantage.

For instance, the Ugi four-component reaction, which involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, could potentially be adapted to use N-1-naphthalenyl formamide as the carbonyl component. Further research in this area could expand the synthetic utility of this compound.

Cleavage and Rearrangement Mechanisms

The cleavage of the formamide bond and rearrangement of the molecule are important reactions of N-1-naphthalenyl formamide.

The most common cleavage reaction is hydrolysis, which can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon. A patent describes the hydrolysis of a related compound, N-methyl-N-(1-naphthylmethyl)-formamide, using aqueous sulfuric acid to yield the corresponding amine. google.com

Photochemical reactions can also induce cleavage and rearrangement in aryl amides. The photo-Fries rearrangement, for example, involves the migration of the acyl group to the aromatic ring. acs.org While specific studies on the photochemical rearrangement of N-1-naphthalenyl formamide are scarce, the general principles of aryl amide photochemistry suggest that such transformations are plausible. Photochemical cleavage of a C=C bond in a vinylogous nitroaryl system has been shown to produce N-formyl amides, indicating another potential pathway for the formation and cleavage of such functionalities under specific conditions. nih.govbeilstein-journals.org

Thermal decomposition of formamides can also lead to cleavage. Studies on the thermal decomposition of related azo formamides have shown the evolution of gases like nitrogen and carbon monoxide, and the formation of various solid residues. researchgate.netrsc.org The specific products of the thermal decomposition of N-1-naphthalenyl formamide would depend on the conditions, but cleavage of the C-N and C=O bonds is expected.

C-N Bond Cleavage Mechanisms in Formamide Derivatives

The cleavage of the C-N bond in N-aryl amides like N-1-naphthalenyl formamide is a challenging transformation due to the resonance stabilization of the amide bond. However, this cleavage can be induced under various catalytic conditions. Transition-metal catalysis, particularly with nickel, has been shown to be effective for the activation and cleavage of the C(aryl)-N bond in N-aryl amides. This process typically involves the oxidative addition of the C-N bond to a low-valent metal center.

Furthermore, C-N bond cleavage in formamides can be a key step in certain synthetic transformations. For instance, formamides can serve as amino group sources in oxidative coupling reactions under metal-free conditions, implying a C-N bond scission event. While specific studies on N-1-naphthalenyl formamide are scarce, it is reasonable to infer that similar principles of transition-metal-catalyzed activation would apply, potentially influenced by the electronic properties and steric bulk of the naphthalene (B1677914) ring.

Deoxygenative vs. Deaminative Hydrogenation Pathways

The catalytic hydrogenation of formamides presents two primary competing reaction pathways: deoxygenative and deaminative hydrogenation. These pathways are dictated by the initial bond cleavage event at the formamide moiety. nih.gov

Deoxygenative Hydrogenation (C-O Bond Cleavage): This pathway results in the formation of N-methylated amines. The mechanism is believed to proceed through the formation of an imine intermediate, which is subsequently hydrogenated. frontiersin.org

Deaminative Hydrogenation (C-N Bond Cleavage): This pathway leads to the formation of methanol (B129727) and the corresponding primary amine (in this case, 1-naphthylamine). This route is thought to involve a hemiaminal intermediate. frontiersin.org

The selectivity between these two pathways is highly dependent on the catalyst and reaction conditions. Research on various formamides has shown that the addition of a basic additive can shift the selectivity towards deaminative hydrogenation. frontiersin.org The base is proposed to deprotonate the hemiaminal intermediate, thereby favoring the C-N cleavage pathway. frontiersin.org

The general mechanism for these competing pathways is illustrated below:

A simplified scheme illustrating the divergence between deoxygenative and deaminative hydrogenation pathways for a generic formamide, proceeding through a common hemiaminal intermediate.

A simplified scheme illustrating the divergence between deoxygenative and deaminative hydrogenation pathways for a generic formamide, proceeding through a common hemiaminal intermediate.While no specific data for the hydrogenation of N-1-naphthalenyl formamide is available, the general principles suggest that by carefully selecting the catalyst and additives, one could selectively favor either the formation of N-methyl-1-naphthylamine (deoxygenative) or 1-naphthylamine and methanol (deaminative).

Interaction with Electrophiles and Nucleophiles

The N-1-naphthalenyl formamide molecule possesses multiple sites for interaction with both electrophiles and nucleophiles.

Interaction with Electrophiles: The formamide group can be activated by strong electrophiles. A classic example is the Vilsmeier-Haack reaction , where a substituted formamide reacts with phosphorus oxychloride to form a highly electrophilic Vilsmeier reagent (a chloroiminium ion). wikipedia.orgcambridge.orgnrochemistry.com This reagent can then be used to formylate electron-rich aromatic compounds. In the context of N-1-naphthalenyl formamide, it can itself act as the formamide component to generate the Vilsmeier reagent.

Another important reaction involving intramolecular electrophilic attack is the Bischler-Napieralski reaction . This reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride to form dihydroisoquinolines. organic-chemistry.orgnrochemistry.comwikipedia.org While N-1-naphthalenyl formamide itself is not the typical substrate for this reaction, a derivative such as N-(2-(1-naphthyl)ethyl)acetamide could undergo such a cyclization, where the amide carbonyl is activated by the electrophilic reagent, followed by attack from the electron-rich naphthalene ring.

Interaction with Nucleophiles: The carbonyl carbon of the formamide group is electrophilic and can be attacked by nucleophiles. However, amides are generally less reactive towards nucleophiles than other carbonyl compounds like esters or acid chlorides. Strong nucleophiles or catalytic activation are typically required to promote reactions at the carbonyl center. Transamidation reactions, where the amino group of the amide is displaced by another amine, can occur, often under catalytic conditions. rsc.org

Stereochemical Aspects of N-1-Naphthalenyl Formamide Reactions

There is a lack of specific research on the stereochemical aspects of reactions involving N-1-naphthalenyl formamide. However, general principles of stereochemistry in organic reactions would apply.

If N-1-naphthalenyl formamide were to participate in a reaction that creates a new stereocenter, the potential for stereoselectivity would depend on the reaction mechanism and the presence of any chiral reagents or catalysts. For instance, in a hypothetical catalytic hydrogenation of a derivative of N-1-naphthalenyl formamide containing a prochiral center, the use of a chiral catalyst could lead to the formation of one enantiomer or diastereomer in excess.

In reactions where the N-1-naphthalenyl group itself might influence the stereochemical outcome, its significant steric bulk would be a key factor. It could act as a directing group, favoring attack from the less hindered face of a reacting molecule. However, without specific experimental data, any discussion on stereochemical control remains speculative.

Advanced Spectroscopic Characterization and Structural Elucidation of N 1 Naphthalenyl Formamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a primary tool for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra provides fundamental information about the structure of N-1-naphthalenyl formamide (B127407). The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of each nucleus. pitt.edu

In the ¹H NMR spectrum, the formyl proton (CHO) is expected to appear significantly downfield, typically in the range of δ 8.0-8.5 ppm, due to the electron-withdrawing nature of the adjacent carbonyl group. The amide proton (N-H) signal is also found downfield, and its position can be variable, often appearing between δ 8.5 and 9.5 ppm. The seven protons on the naphthalene (B1677914) ring produce a complex series of signals in the aromatic region, generally between δ 7.4 and 8.2 ppm. The specific splitting patterns and chemical shifts within this region are crucial for confirming the 1-position substitution on the naphthyl ring system.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbon of the formamide group is highly deshielded and typically resonates at approximately δ 160-165 ppm. The ten carbons of the naphthalenyl ring generate a set of signals in the aromatic region, usually between δ 115 and 135 ppm. Distinguishing between the protonated and quaternary carbons can be facilitated by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer).

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Formyl-H | 8.0 - 8.5 | - |

| N-H | 8.5 - 9.5 | - |

| Naphthalenyl-H | 7.4 - 8.2 | - |

| Carbonyl-C | - | 160 - 165 |

| Naphthalenyl-C | - | 115 - 135 |

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for N-1-Naphthalenyl Formamide. Note: Exact values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of molecules like N-1-naphthalenyl formamide by revealing correlations between different nuclei. sdsu.eduscience.govyoutube.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). sdsu.edu For N-1-naphthalenyl formamide, a COSY spectrum would reveal the connectivity of the protons within the naphthalene ring, allowing for the assignment of adjacent protons and confirming the substitution pattern. sdsu.eduunifr.ch

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbons (¹J-coupling). sdsu.eduuvic.ca This is invaluable for assigning the signals of the protonated carbons in the naphthalenyl ring by linking them to their corresponding, more easily assigned, proton signals. sdsu.eduuvic.ca

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J-coupling). sdsu.eduuvic.ca This powerful technique is crucial for piecing together the entire molecular structure. For instance, an HMBC spectrum would show a correlation between the formyl proton and the carbonyl carbon, and between the N-H proton and the C1 carbon of the naphthalene ring, thus confirming the connectivity of the formamide group to the naphthyl moiety. sdsu.edu

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information on the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. springernature.comnih.govresearchgate.net For N-1-naphthalenyl formamide, with the chemical formula C₁₁H₉NO, the theoretical exact mass is approximately 171.0684 Da. HRMS can confirm this mass with high precision (typically within 5 ppm), providing strong evidence for the compound's elemental composition. springernature.com

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions, which provides detailed structural information. wikipedia.orgnih.govnih.gov In the MS/MS analysis of N-1-naphthalenyl formamide, the molecular ion (m/z ≈ 171) would be selected and fragmented. A characteristic and dominant fragmentation pathway would be the loss of the formyl group (CHO•, 29 Da), resulting in a major fragment ion corresponding to the 1-aminonaphthalene cation at m/z ≈ 142. This fragmentation pattern is highly diagnostic for the N-formyl structure attached to the naphthalene core.

| Technique | Information Provided | Expected Value / Observation |

| HRMS | Elemental Composition | C₁₁H₉NO |

| HRMS | Exact Mass (Monoisotopic) | ~171.0684 Da |

| MS/MS | Key Fragmentation Pathway | Loss of the formyl group (CHO) |

| MS/MS | Major Product Ion (m/z) | ~142 ([C₁₀H₈N]⁺) |

Table 2: Expected Mass Spectrometry Data for N-1-Naphthalenyl Formamide.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present. ias.ac.inspectroscopyonline.com

For N-1-naphthalenyl formamide, the IR spectrum would show several characteristic absorption bands. A prominent feature is the N-H stretching vibration, typically appearing as a sharp band in the region of 3300-3200 cm⁻¹. The C=O stretching vibration of the secondary amide group (Amide I band) is expected to be a very strong absorption between 1690 and 1650 cm⁻¹. The N-H bending vibration (Amide II band), which is coupled with C-N stretching, typically appears in the 1550-1510 cm⁻¹ range. Vibrations associated with the naphthalene ring include aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, would complement the IR data. spectroscopyonline.comresearchgate.netsemanticscholar.org The symmetric vibrations of the naphthalenyl ring system are often strong in the Raman spectrum, providing further confirmation of the aromatic structure.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |

| N-H Stretch | Amide N-H | 3300 - 3200 | Medium to Strong |

| Aromatic C-H Stretch | Naphthyl C-H | 3100 - 3000 | Medium |

| C=O Stretch (Amide I) | Amide C=O | 1690 - 1650 | Strong |

| Aromatic C=C Stretch | Naphthyl C=C | 1600 - 1450 | Medium to Strong |

| N-H Bend (Amide II) | Amide N-H / C-N | 1550 - 1510 | Medium to Strong |

Table 3: Key Infrared Absorption Frequencies for N-1-Naphthalenyl Formamide.

Characterization of Key Functional Groups

The molecular structure of N-1-naphthalenyl formamide comprises a naphthalene ring system linked to a formamide group. Spectroscopic methods are essential for identifying and characterizing the key functional groups within the molecule, namely the N-H (amine), C=O (carbonyl), and the aromatic C-H and C=C bonds of the naphthalene moiety.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose. In IR spectroscopy, the stretching vibrations of the N-H and C=O groups give rise to characteristic absorption bands. The N-H stretching frequency is sensitive to hydrogen bonding, while the C=O stretching frequency provides information about the electronic environment of the carbonyl group. Aromatic C-H and C=C stretching and bending vibrations confirm the presence of the naphthalene ring. nih.gov

Proton and Carbon-13 NMR spectroscopy further elucidates the structure by providing information on the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts and coupling constants of the protons on the naphthalene ring and the formyl proton help to confirm the connectivity and conformation of the molecule.

Hydrogen Bonding Network Analysis in Crystalline and Solution States

Hydrogen bonding plays a crucial role in determining the structure and properties of N-1-naphthalenyl formamide in both the solid and solution states. The formamide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for the formation of intermolecular hydrogen bonds. nih.gov

In the crystalline state, these interactions are pivotal in establishing the packing arrangement of the molecules. researchgate.net The N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or more complex networks. nih.govmdpi.com The strength and geometry of these hydrogen bonds can be investigated using X-ray diffraction and solid-state NMR spectroscopy.

In solution, the hydrogen bonding behavior of N-1-naphthalenyl formamide is influenced by the nature of the solvent. In non-polar solvents, intermolecular hydrogen bonding between solute molecules may persist. However, in polar, protic solvents, there will be competition between solute-solute and solute-solvent hydrogen bonding. Techniques such as concentration-dependent and temperature-dependent NMR and IR spectroscopy can be used to study these equilibria and the thermodynamics of hydrogen bond formation.

X-ray Crystallography for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction provides a definitive determination of the three-dimensional molecular structure and crystal packing of N-1-naphthalenyl formamide in the solid state. researchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular geometry.

The crystal structure of N-1-naphthalenyl formamide reveals that the molecule is not entirely planar. The formamide group is twisted relative to the plane of the naphthalene ring. The crystal belongs to the orthorhombic space group P212121, with four molecules per unit cell. researchgate.net

Analysis of Bond Lengths, Angles, and Dihedral Angles

Crystallographic data for N-1-naphthalenyl formamide shows that the bond lengths and angles within the naphthalene ring are consistent with those of other naphthalene derivatives. researchgate.netresearchgate.net The C-N and C=O bond lengths of the formamide group are also within the expected ranges. A key structural feature is the torsion angle between the naphthalene ring and the formamide group, which indicates a significant deviation from planarity. researchgate.net

Below is a table summarizing selected crystallographic data for N-1-naphthalenyl formamide.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 4.4639 (2) |

| b (Å) | 11.8463 (3) |

| c (Å) | 15.8514 (4) |

| Z | 4 |

| C2—C1—N1—C11 Torsion Angle (°) | 53.0 (2) |

Data sourced from Omondi et al. (2007). researchgate.net

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The crystal packing of N-1-naphthalenyl formamide is stabilized by a combination of intermolecular forces, including N-H···O hydrogen bonds and π-π stacking interactions. researchgate.net The N-H···O hydrogen bonds link the molecules into chains along the crystallographic a-axis. researchgate.net

Photoelectron Spectroscopy and Ionization Energy Studies

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules. By irradiating a sample with high-energy photons and measuring the kinetic energy of the ejected electrons, one can determine the ionization energies corresponding to the removal of electrons from different molecular orbitals.

The photoelectron spectrum of N-1-naphthalenyl formamide would exhibit bands corresponding to the ionization of electrons from the π-orbitals of the naphthalene ring, the lone pair orbitals on the oxygen and nitrogen atoms of the formamide group, and the σ-orbitals of the molecular framework. Theoretical calculations can aid in the assignment of these bands to specific molecular orbitals.

Dissociative Photoionization Mechanisms

When a molecule is ionized by a photon with sufficient energy, it can lead to the fragmentation of the resulting molecular ion. This process, known as dissociative photoionization, can be studied using techniques such as mass spectrometry coupled with a tunable photon source. nih.govcsu.edu.au

For N-1-naphthalenyl formamide, several dissociative photoionization pathways are possible. The fragmentation patterns would depend on the energy of the ionizing photons and the stability of the resulting fragment ions and neutral species. ru.nl Potential fragmentation pathways could involve the cleavage of the C-N bond connecting the naphthalene and formamide moieties, or the loss of small neutral molecules such as CO or HNC from the formamide group. The study of these mechanisms provides fundamental insights into the photochemistry and stability of the molecule in its ionized state. aps.org

Threshold Photoelectron Spectroscopy (TPES) Analysis

Threshold Photoelectron Spectroscopy (TPES) is a powerful technique for determining the ionization energies of molecules and providing insight into the vibrational structure of the resulting cations. This method utilizes a tunable photon source to ionize molecules at their ionization threshold, and only electrons with nearly zero kinetic energy (threshold electrons) are detected. The resulting spectrum plots the intensity of these threshold electrons as a function of photon energy, yielding precise adiabatic ionization energies and vibrational frequencies for the molecular cation.

The ionization energies for the trans- and cis- isomers of formanilide (B94145) were determined to be 67,408 ± 5 cm⁻¹ and 67,710 ± 5 cm⁻¹, respectively. rsc.org This indicates that the trans- conformer is the lower energy state in the cation. For N-1-naphthalenyl formamide, it is anticipated that the ionization energy would be slightly lower than that of formanilide. This is due to the more extensive π-system of the naphthalene group compared to the phenyl group, which would lead to greater stabilization of the positive charge in the cation.

The TPES spectra of formanilide reveal distinct vibrational progressions upon ionization. For the trans- isomer, the dominant vibrational modes excited are the in-plane side-arm bend at 211 cm⁻¹ and the amide stretch at 952 cm⁻¹. rsc.org In contrast, the spectrum of the cis- isomer is characterized by the out-of-plane side-arm bend at 80 cm⁻¹ and the C₁–N torsion at 126 cm⁻¹. rsc.org

Based on these findings for formanilide, a hypothetical TPES analysis of N-1-naphthalenyl formamide would be expected to yield valuable information regarding its cationic states and vibrational structure. The table below presents the experimentally determined vibrational frequencies for the cationic states of trans- and cis- formanilide, which can serve as a reference for the anticipated vibrational modes in the TPES of N-1-naphthalenyl formamide.

Table 1: Dominant Cationic Vibrational Frequencies of Formanilide Isomers from ZEKE Spectroscopy

| Isomer | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| trans-Formanilide | In-plane side-arm bend | 211 |

| Amide stretch | 952 | |

| cis-Formanilide | Out-of-plane side-arm bend | 80 |

UV-Vis Spectroscopy and Solvatochromic Investigations

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For N-aryl amides such as N-1-naphthalenyl formamide, the electronic spectrum is typically characterized by absorptions arising from π-π* transitions within the aromatic naphthalene ring system and n-π* transitions associated with the non-bonding electrons of the amide group.

Solvatochromism, the change in the position, intensity, and shape of absorption bands with a change in the solvent polarity, is a key phenomenon observed in the UV-Vis spectra of polar molecules. This effect can provide insights into the nature of the electronic transitions and the intermolecular interactions between the solute and solvent molecules.

While a dedicated study on the solvatochromism of N-1-naphthalenyl formamide is not extensively documented, the behavior of related N-aryl amides and naphthalimide derivatives can be used to infer its properties. For these types of compounds, a positive solvatochromism is often observed for π-π* transitions, meaning the absorption maximum (λmax) shifts to longer wavelengths (a red shift) as the solvent polarity increases. This is due to the greater stabilization of the more polar excited state in polar solvents. Conversely, n-π* transitions often exhibit a blue shift with increasing solvent polarity.

The following interactive data table illustrates a hypothetical solvatochromic investigation of N-1-naphthalenyl formamide, with expected λmax values for the principal π-π* transition in a range of solvents with varying polarities. The expected trend is a red shift with increasing solvent polarity.

Table 2: Hypothetical UV-Vis Absorption Maxima (λmax) for the π-π Transition of N-1-Naphthalenyl Formamide in Various Solvents*

| Solvent | Dielectric Constant (ε) | λmax (nm) |

|---|---|---|

| Hexane | 1.88 | 310 |

| Dioxane | 2.21 | 315 |

| Chloroform | 4.81 | 320 |

| Tetrahydrofuran | 7.58 | 325 |

| Dichloromethane | 8.93 | 328 |

| Acetone | 20.7 | 335 |

| Ethanol | 24.6 | 340 |

| Acetonitrile | 37.5 | 342 |

| Dimethyl Sulfoxide | 46.7 | 345 |

Electronic Absorption Spectra and Tautomerism

The electronic absorption spectrum of N-1-naphthalenyl formamide is not only influenced by the solvent but also by the potential for tautomerism. Tautomers are constitutional isomers that readily interconvert, and for amides, the most common form of tautomerism is the amide-iminol equilibrium.

The amide form is generally the more stable tautomer. However, the iminol form can be present in equilibrium, and its concentration can be influenced by factors such as solvent, temperature, and pH. The two tautomeric forms of N-1-naphthalenyl formamide are depicted below:

Figure 1: Amide-Iminol Tautomerism in N-1-Naphthalenyl Formamide

The amide and iminol tautomers have distinct electronic structures and would therefore exhibit different absorption spectra. The amide form, with its carbonyl group, will have the characteristic n-π* and π-π* transitions. The iminol form, containing a C=N double bond and a hydroxyl group, would have its own set of π-π* transitions at different wavelengths.

The presence of the iminol tautomer in a sample of N-1-naphthalenyl formamide could be detected by the appearance of new absorption bands in the UV-Vis spectrum that are not attributable to the amide form. The relative intensities of the absorption bands for the two tautomers would be proportional to their equilibrium concentrations. Changes in the absorption spectrum with variations in solvent or temperature could indicate a shift in the tautomeric equilibrium.

Table of Compounds Mentioned

| Compound Name | Synonyms | Chemical Formula |

|---|---|---|

| Formamide, N-1-naphthalenyl- | N-(1-Naphthyl)formamide | C₁₁H₉NO |

| Formanilide | N-Phenylformamide | C₇H₇NO |

| Naphthalimide | 1H-Benz[de]isoquinoline-1,3(2H)-dione | C₁₂H₇NO₂ |

| Hexane | C₆H₁₄ | |

| Dioxane | 1,4-Dioxane | C₄H₈O₂ |

| Chloroform | Trichloromethane | CHCl₃ |

| Tetrahydrofuran | THF | C₄H₈O |

| Dichloromethane | Methylene chloride | CH₂Cl₂ |

| Acetone | 2-Propanone | C₃H₆O |

| Ethanol | Ethyl alcohol | C₂H₅OH |

| Acetonitrile | Methyl cyanide | C₂H₃N |

| Dimethyl Sulfoxide | DMSO | C₂H₆OS |

Computational Chemistry and Theoretical Investigations of N 1 Naphthalenyl Formamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to study the electronic and structural properties of molecules like N-1-naphthalenyl formamide (B127407).

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. For N-1-naphthalenyl formamide, DFT calculations would seek to find the most stable arrangement of its atoms in the gas phase, which can then be compared to experimental solid-state data obtained from X-ray crystallography.

Experimental crystallographic studies have precisely determined the molecular geometry of N-1-naphthalenyl formamide, revealing key bond lengths and angles. In a typical DFT study, a functional such as B3LYP with a basis set like 6-311G(d,p) would be used to theoretically calculate these parameters. The goal of such a calculation is to reproduce the experimental values, thereby validating the computational model for further analysis of properties that are difficult to measure experimentally.

| Bond | Length (Å) |

|---|---|

| O1—C11 | 1.226 (2) |

| N1—C1 | 1.425 (2) |

| N1—C11 | 1.341 (2) |

| C1—C2 | 1.365 (3) |

| C1—C9 | 1.422 (2) |

| Angle | Degrees (°) |

|---|---|

| C1—N1—C11 | 128.80 (15) |

| O1—C11—N1 | 124.60 (16) |

| N1—C1—C2 | 122.99 (15) |

| N1—C1—C9 | 117.48 (14) |

| C2—C1—C9 | 119.53 (16) |

Data sourced from Acta Crystallographica Section E, 2007, E63, o714-o716.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. These calculations are crucial for assigning specific vibrational modes to the peaks observed in experimental spectra. The calculations not only confirm the optimized structure as a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a detailed picture of the molecule's dynamic behavior.

For N-1-naphthalenyl formamide, key vibrational modes would include the N-H stretch, the C=O (amide I) stretch, the N-H bend (amide II), and various C-H and C-C stretching and bending modes associated with the naphthalene (B1677914) ring. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled to improve correlation with experimental data.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3400-3500 | Stretching of the nitrogen-hydrogen bond in the formamide group. |

| Aromatic C-H Stretch | 3000-3100 | Stretching of the carbon-hydrogen bonds on the naphthalene ring. |

| C=O Stretch (Amide I) | 1690-1750 | Stretching of the carbonyl double bond, a characteristic amide band. |

| N-H Bend (Amide II) | 1550-1620 | In-plane bending of the N-H bond coupled with C-N stretching. |

| Aromatic C=C Stretch | 1400-1600 | Stretching vibrations of the carbon-carbon bonds within the aromatic ring system. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas of intermediate potential.

For N-1-naphthalenyl formamide, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity. This region is the primary site for hydrogen bonding and electrophilic interactions. Conversely, the most positive potential (blue) would be found around the amide hydrogen (N-H), making it the primary site for nucleophilic attack and hydrogen bond donation. The naphthalene ring would exhibit a region of intermediate to slightly negative potential, characteristic of an electron-rich aromatic system.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

In N-1-naphthalenyl formamide, the HOMO is expected to be primarily localized on the electron-rich naphthalene ring system, indicating that this part of the molecule is the main center of nucleophilicity. The LUMO would likely have significant contributions from the formyl group, particularly the π* orbital of the carbonyl group, making it the center of electrophilicity.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | Indicates electron-donating ability (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE | Relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Ab Initio and Post-Hartree-Fock Methods

Ab initio (from first principles) and post-Hartree-Fock methods are computationally more demanding than DFT but can offer higher accuracy for certain systems, particularly where electron correlation effects are significant. These methods are often used as benchmarks for DFT results.

Energy Minimization and Conformational Analysis

While DFT is excellent for geometry optimization, methods like Møller-Plesset perturbation theory (e.g., MP2) are frequently employed for highly accurate energy calculations and conformational analysis. For N-1-naphthalenyl formamide, conformational flexibility exists primarily around the C(naphthyl)–N bond. Rotation around this bond can lead to different conformers with varying orientations of the formyl group relative to the bulky naphthalene ring.

A conformational analysis would involve calculating the relative energies of these different rotational isomers (rotamers) to identify the global energy minimum and the energy barriers to rotation. This analysis helps to understand which conformation is most prevalent under given conditions and provides insight into the molecule's dynamic behavior in solution. The results of such an analysis would be compared with the solid-state conformation determined by X-ray crystallography to assess the influence of crystal packing forces on the molecular structure. For instance, calculations might reveal that a non-planar conformer is the most stable in the gas phase, while the planar structure observed in the crystal is a result of intermolecular hydrogen bonding.

Reaction Pathway Elucidation and Transition State Characterization

The elucidation of reaction pathways and the characterization of transition states are fundamental aspects of computational chemistry, providing insights into the mechanisms and kinetics of chemical reactions. These studies typically employ quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations to map the potential energy surface of a reaction. nih.gov By identifying the lowest energy path from reactants to products, chemists can determine the reaction mechanism, identify intermediate structures, and characterize the transition state—the highest energy point along the reaction coordinate.

While specific studies on the reaction pathways of N-1-naphthalenyl formamide were not identified, research on similar molecules illustrates the methodology. For instance, a theoretical study on the hydrolysis of N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide (PFA) explored three different pathways using DFT (B3LYP) and MP2 methods. nih.gov The investigation considered both direct hydrolysis and water-assisted processes involving one or two water molecules. nih.gov The calculations revealed that for the water-assisted hydrolysis, the most favorable pathway involves the initial attack of a water molecule's oxygen on the amide's carbon atom, leading to a tetrahedral intermediate. nih.gov Subsequent proton transfer and C-N bond dissociation complete the reaction. nih.gov Such studies provide critical data on activation energy barriers, which determine the reaction rate.

Table 1: Illustrative Energy Barriers for a Model Formamide Hydrolysis Reaction nih.gov

This table presents data for the hydrolysis of N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide as a model to illustrate the outputs of reaction pathway analysis. Similar studies would be required for N-1-naphthalenyl formamide.

| Reaction Pathway | Process | Calculated Energy Barrier (kcal/mol) |

| Pathway 1 | Water-assisted, tetrahedral intermediate | Favored |

| Pathway 2 | Direct C-N bond dissociation | Higher barrier |

| Pathway 3 | Concerted attack and bond breaking | Highest barrier |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.comfrontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, ligand binding, and interactions with the surrounding environment. frontiersin.orgstmjournals.com These simulations are crucial for understanding the structure-function relationship of molecules in complex biological systems. mdpi.com

Ligand-Enzyme Complex Stability and Interactions

MD simulations are extensively used to investigate the stability of ligand-enzyme complexes and to characterize the specific interactions that govern binding. frontiersin.org Simulations can reveal the dynamic nature of these interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic forces, which are often missed by static structural methods. frontiersin.org By analyzing the trajectory of a simulation, researchers can assess the stability of a ligand in the binding pocket of an enzyme and calculate binding free energies, which are essential for drug design and discovery. mdpi.com

Specific MD simulation studies detailing the interaction of N-1-naphthalenyl formamide with any particular enzyme are not presently available in the reviewed literature. However, the general approach would involve docking the N-1-naphthalenyl formamide molecule into the active site of a target enzyme, followed by extensive MD simulations to observe its dynamic behavior and stability within the binding pocket.

Solvation Shell Dynamics and Proton Transfer

The solvent environment plays a critical role in the behavior of molecules, influencing their structure, dynamics, and reactivity. MD simulations can explicitly model the solvent molecules surrounding a solute, providing insights into the structure and dynamics of the solvation shell. frontiersin.org This is particularly important for processes like proton transfer, which can be heavily influenced by the organization of solvent molecules and the presence of hydrogen-bonding networks. nih.gov

While there are no specific studies on the solvation dynamics of N-1-naphthalenyl formamide, research on related systems highlights the importance of the solvent. For example, studies on formamide as a polar solvent in reverse micelles show that its solvation dynamics are significantly slowed compared to the pure solvent, indicating strong interactions with the micelle interface. nih.gov Furthermore, investigations into proton transfer for other naphthalene derivatives, such as 7-hydroxy-1-naphthalenesulfonic acid in aqueous formamide solutions, demonstrate that the solvent composition directly impacts reaction kinetics. nih.gov In that study, increasing the mole fraction of formamide was found to disrupt the aqueous solvent cage, impairing the Grotthus proton-transfer mechanism and exponentially decreasing the rate of dissociation. nih.gov

Table 2: Example of Solvent Effect on Proton-Transfer Kinetics nih.gov

This table shows data for 7-hydroxy-1-naphthalenesulfonic acid in aqueous formamide to illustrate the impact of solvent on reaction dynamics. This serves as an example of the type of data that would be generated in a study of N-1-naphthalenyl formamide.

| Mole Fraction of Formamide | Dissociation Rate Constant (k_d) | Observation |

| Low | High | Efficient proton transfer via water network. |

| Increasing | Decreases exponentially | Formamide disrupts the Grotthus mechanism. |

| > 0.95 | Not measurable | Proton transfer is effectively halted. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic and Molecular Interaction Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to provide insights into the mechanism of action. nih.gov

Development of Predictive Models for Molecular Interactions

Modern QSAR approaches often leverage advanced computational methods, including machine learning and deep learning, to build robust predictive models. stmjournals.comnih.gov These models are trained on datasets of compounds with known activities and a wide range of calculated molecular descriptors. The goal is to create a model that can accurately predict the molecular interactions responsible for a given biological effect, such as binding affinity to a receptor or inhibitory activity against an enzyme. nih.gov For N-1-naphthalenyl formamide and its analogs, this would involve synthesizing a series of related compounds, measuring their biological activity, and using this data to develop a predictive QSAR model.

Identification of Key Structural Descriptors for Activity

A crucial outcome of QSAR modeling is the identification of the molecular descriptors that have the most significant impact on activity. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, shape indices), and topological (e.g., connectivity indices). nih.gov

While a specific QSAR model for N-1-naphthalenyl formamide is not available, a study on a series of 1,5-N,N'-substituted-2-(substituted naphthalenesulphonyl) glutamamides as potential anticancer agents provides a relevant example. nih.gov This study found that a combination of topological and electronic parameters was critical for predicting the compounds' activity. The findings suggested that electrophilic characteristics at a specific atom and the presence of certain substituents on the naphthalene ring were favorable for activity. nih.gov

Table 3: Examples of Key Structural Descriptor Types in QSAR for Naphthalene Derivatives nih.gov

This table, based on a study of naphthalenesulphonyl glutamamides, illustrates the types of descriptors that are often found to be important in QSAR models of naphthalene-containing compounds.

| Descriptor Category | Specific Descriptor Type | Implication for Activity |

| Topological | ETSA and RTSA indices | Reflects molecular shape and branching, influencing binding. |

| Electronic | Wang-Ford charges | Indicates electronic distribution and potential for electrostatic interactions. |

| Structural Feature | Presence of chlorine atoms | Favorable for activity. |

| Structural Feature | Presence of a methoxy (B1213986) group | Detrimental to activity. |

Catalytic Applications and Mechanistic Roles of N 1 Naphthalenyl Formamide Compounds

Role as Protecting Groups for Amines

The protection of amine functionalities is a critical step in multi-step organic synthesis to prevent unwanted side reactions. While amides are generally robust, their stability often necessitates harsh deprotection conditions. However, sterically hindered amide derivatives based on the naphthalene (B1677914) scaffold offer a unique solution.

A notable example is the 5-chloro-8-nitro-1-naphthoyl (NNap) group, a derivative of the N-1-naphthalenyl structure. This protecting group can be introduced to an amine under standard or mild Schotten-Baumann conditions to form a sterically stressed amide. The significant steric strain between the substituents at the C-1 and C-8 positions of the naphthalene ring is the key to its utility. This inherent strain facilitates the deprotection process under unusually mild reductive conditions.

The deprotection is achieved using reagents like zinc powder in acetic acid. The reaction proceeds via an intramolecular cyclization, where the nitro group is reduced to an amine, which then attacks the amide carbonyl. This process results in the formation of a stable lactam, releasing the original amine and effectively cleaving the protecting group under conditions that leave other sensitive functional groups intact. The yields for both the protection and deprotection steps are typically high, demonstrating the efficiency of this strategy.

Table 1: Protection and Deprotection of Various Amines using 5-Chloro-8-nitro-1-naphthoyl Chloride (NNapCl)

| Amine Substrate | Protection Yield (%) | Deprotection Yield (%) |

|---|---|---|

| Benzylamine | 95 | 96 |

| (S)-Methyl benzyloxycarbonyl-lysinate | 92 (on ε-amino group) | 94 |

| 2-Amino-2-methyl-1-propanol | 89 | 91 |

| Aniline (B41778) | 93 | 95 |

Function as Catalysts or Ligands in Organic Transformations

The structural features of N-1-naphthalenyl formamide (B127407) and its derivatives make them suitable candidates for ligands in transition metal catalysis or as organocatalysts themselves. The formamide moiety can act as a Lewis base, while the naphthalene ring system can influence the steric and electronic environment of a catalytic center.

Asymmetric Hydrosilylation of Ketimines

Asymmetric hydrosilylation of ketimines is a powerful method for producing chiral amines, which are valuable building blocks in pharmaceuticals. While direct studies on N-1-naphthalenyl formamide for this specific transformation are not extensively documented, related chiral N-aryl formamides have been successfully employed as Lewis basic organocatalysts.

For instance, N-formyl amino alcohols, which share the formamide functional group, have been shown to catalyze the enantioselective hydrosilylation of a broad range of N-aryl ketimines with trichlorosilane, achieving moderate to good enantioselectivities. researchgate.net The formamide's carbonyl oxygen is believed to activate the silicon hydride, while the chiral backbone of the ligand controls the stereochemical outcome of the hydride transfer to the imine carbon. The bulky nature of a naphthalenyl group in a similar ligand framework could provide a well-defined chiral pocket, potentially enhancing enantioselectivity by creating a more sterically demanding environment around the catalytic site. nih.gov

C–N Cross-Coupling Reactions

Palladium-catalyzed C–N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental for the synthesis of arylamines. acs.org In these reactions, a ligand is crucial for facilitating the key steps of the catalytic cycle. While phosphine-based ligands are common, N-containing ligands, including amides, can also play a significant role. N-1-naphthalenyl formamide can participate in these reactions primarily as a coupling partner (nucleophile).

The general mechanism for the Buchwald-Hartwig amination involves a Pd(0) catalyst that undergoes oxidative addition with an aryl halide. The resulting Pd(II) complex then coordinates with the amine (or amide), and after deprotonation by a base, reductive elimination occurs to form the C–N bond and regenerate the Pd(0) catalyst. nih.gov The steric and electronic properties of the amine or amide nucleophile are critical. The bulky naphthalenyl group can influence the rate of both the coordination and the reductive elimination steps. While amides are generally less nucleophilic than amines, their coupling is well-established and essential for synthesizing N-aryl amides. rsc.org